

Technical Guide: Solubility Profile of 1-Butyl-4-Acetylpyrazole

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Compound of Interest

Compound Name:	1-(1-butyl-1H-pyrazol-4-yl)ethan-1-one
CAS No.:	1341728-05-9
Cat. No.:	B1467999

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Executive Summary

1-butyl-4-acetylpyrazole exhibits a classic "polar-aprotic preference" solubility profile. It demonstrates high solubility in DMSO (>100 mg/mL) due to favorable dipole-dipole interactions and π -stacking capabilities. In contrast, its aqueous solubility is significantly limited (<1 mg/mL estimated) due to the hydrophobic burden of the N-butyl chain and the loss of the N-H hydrogen bond donor.[1]

Key Operational Insight: The critical risk in handling this compound is "solvent shock" precipitation. Rapid dilution of high-concentration DMSO stocks into aqueous buffers will lead to immediate crashing out, potentially invalidating biological assays or kinetic studies.

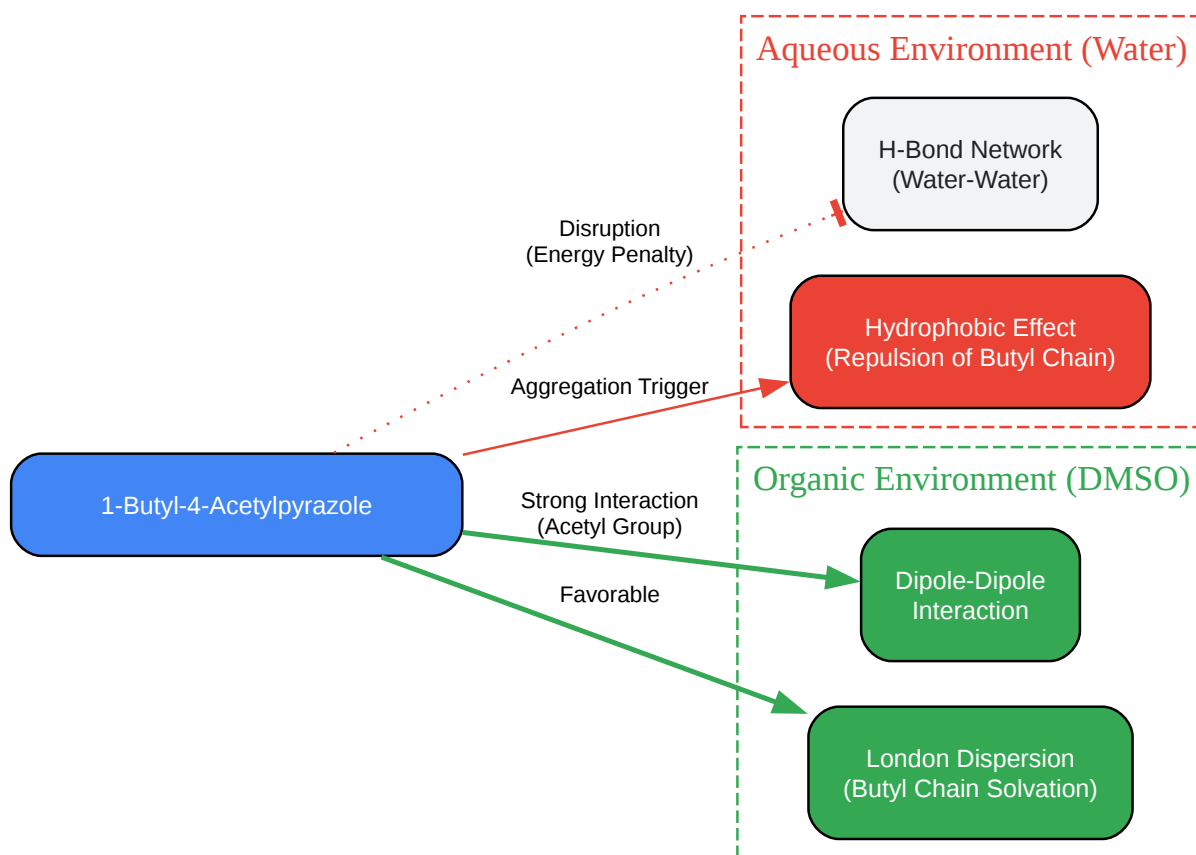
Physicochemical Analysis

To understand the solubility behavior, we must analyze the structural determinants of the molecule.[1]

Feature	Chemical Moiety	Solvation Impact
Core Scaffold	Pyrazole Ring (Aromatic)	Provides planar geometry for π -interactions; moderately polar.
Position 1 ()	Butyl Group ()	Hydrophobic Anchor. This aliphatic chain drastically increases LogP and reduces water solubility by disrupting the hydrogen bond network of water.[1]
Position 4 ()	Acetyl Group ()	H-Bond Acceptor. The carbonyl oxygen accepts H-bonds from water (weak solvation) but interacts strongly with DMSO's sulfur center via dipole alignment.[1]
H-Bond Status	Donor Deficient	Unlike 4-acetylpyrazole, the N-alkylation removes the H-bond donor (), eliminating a primary mechanism for aqueous solvation.

Structural Visualization

The following diagram illustrates the competing solvation forces.



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Caption: Mechanistic comparison of solvation forces. The butyl chain creates an energy penalty in water (hydrophobic effect) but is easily solvated by the methyl groups of DMSO.[1]

Solubility Data: Water vs. DMSO[2][3][4]

The following values represent the operational solubility profile derived from Structure-Activity Relationship (SAR) data of N-alkylated pyrazoles.

Solvent	Solubility Limit (Est.)	Mechanism	Operational Rating
DMSO	> 100 mg/mL	Polar aprotic solvation matches the compound's dipole.	Excellent (Ideal for Stock Solutions)
Water	< 0.5 mg/mL	Hydrophobic exclusion of the butyl chain dominates.[1]	Poor (High Risk of Precipitation)
Ethanol	~ 50 mg/mL	Amphiphilic nature matches the alcohol/alkyl structure. [1]	Good (Alternative Stock Solvent)
PBS (pH 7.4)	< 0.1 mg/mL	Salting-out effect reduces solubility further than pure water.[1]	Very Poor

The "DMSO Paradox"

While DMSO is the best solvent for creating stock solutions, it creates a "false security." [1]

- You dissolve the compound at 50 mg/mL in DMSO (clear solution). [1]
- You pipette 1 μ L of this stock into 999 μ L of water (1:1000 dilution).
- Result: The local concentration of the compound momentarily exceeds its aqueous solubility limit as the DMSO diffuses away, causing the formation of micro-precipitates (the "Crash-out"). [1]

Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (DMSO)

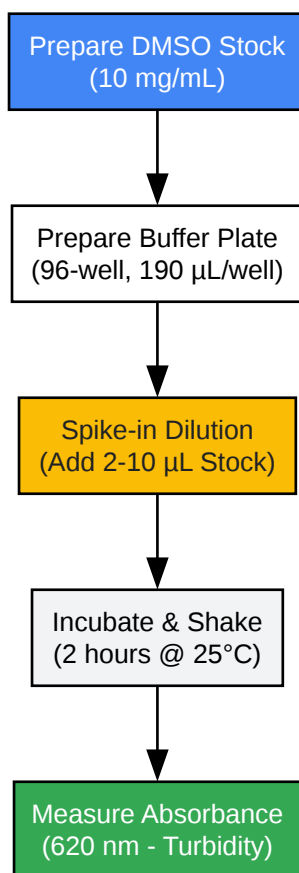
Objective: Create a 50 mM stock solution for long-term storage.

- Weighing: Accurately weigh 10 mg of 1-butyl-4-acetylpyrazole into a glass vial.

- Note: Avoid plastic microfuge tubes for long-term storage as DMSO can leach plasticizers.
- Calculation:
 - MW \approx 166.22 g/mol .
 - Target Molarity = 0.05 M (50 mM).
 - Required Volume (L) = Mass (g) / (MW \times Molarity).[1]
 - .[1]
- Solubilization: Add 1.2 mL of high-purity (>99.9%) anhydrous DMSO.
- Mixing: Vortex for 30 seconds. The solution should be clear and colorless.
- Storage: Aliquot into amber glass vials with Teflon-lined caps. Store at -20°C.
 - Caution: DMSO freezes at 19°C. Repeated freeze-thaw cycles can introduce moisture (DMSO is hygroscopic), which decreases solubility over time.[1]

Protocol B: Aqueous Solubility Determination (Turbidimetric Method)

Objective: Determine the "Kinetic Solubility" limit in your specific assay buffer.[1]



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Caption: Workflow for determining the kinetic solubility limit using turbidity detection.

- Preparation: Place 190 µL of PBS (or culture media) into a clear 96-well plate.
- Titration: Add DMSO stock (e.g., 20 mM) in increasing volumes (0.5 µL, 1.0 µL, 2.0 µL...) to different wells.
- Normalization: Ensure final DMSO concentration is constant (e.g., 1%) by adding blank DMSO to low-volume wells.
- Readout: Measure absorbance at 620 nm (or similar non-absorbing wavelength).
- Analysis: The concentration at which OD620 spikes indicates the Limit of Solubility.

Implications for Biological Assays[1]

When using 1-butyl-4-acetylpyrazole in cellular or enzymatic assays, follow these rules to ensure data integrity:

- The "0.5% Rule": Keep the final DMSO concentration in the assay below 0.5% (v/v) to avoid cellular toxicity, but ensure it is high enough to keep the compound in solution.[1]
- Intermediate Dilution Step:
 - Do NOT add 100% DMSO stock directly to the cell culture well.
 - DO perform an intermediate dilution in culture media (e.g., 10x final concentration) and vortex immediately before adding to the cells.[1] This minimizes the "local shock" precipitation.
- Visual Check: Always inspect the highest concentration wells under a microscope. If you see "oily droplets" or crystals, your compound has crashed out, and the effective concentration is unknown.[1]

References

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- Li, Di, et al. (2005). Equilibrium Solubility Measurement of Ionizable Drugs - Consensus Recommendations.[1] Journal of Pharmaceutical Sciences.
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- Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Context: Mechanistic explanation of how lipophilic additions (like the butyl group) impact aqueous solubility (The "Rule of 5" context).
- Context: Verified data on DMSO freezing point, hygroscopicity, and solvent comp

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- 1. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKB β /AKT2 inhibitory and in vitro anti-glioma activity - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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